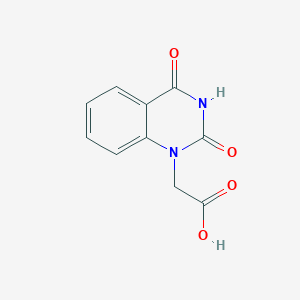

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Description

BenchChem offers high-quality (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2,4-dioxoquinazolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQXNJCIGWKSPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429329 |

Source

|

| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4802-88-4 |

Source

|

| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4802-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, a member of this versatile class, presents a compelling case for in-depth mechanistic investigation. While direct studies on this specific molecule are not extensively documented, the rich pharmacology of its analogues provides a fertile ground for hypothesizing and systematically exploring its mechanism of action. This technical guide offers a comprehensive framework for researchers and drug development professionals to elucidate the target and mode of inhibition of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. We will navigate through potential target classes, propose a tiered experimental approach, and provide detailed protocols, all grounded in the principles of scientific integrity and causality.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable diversity of therapeutic potential, acting as potent inhibitors of various enzymes and modulators of cellular signaling pathways. This has led to their development as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.

The specific structure of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, featuring a quinazoline-2,4-dione core with an acetic acid moiety at the N-1 position, suggests a high potential for targeted biological activity. The presence of the carboxylic acid group, in particular, hints at the possibility of forming key interactions, such as hydrogen bonds or salt bridges, within the active site of a target protein.

Given the absence of a definitively identified target for this compound in publicly available literature, this guide will adopt an investigative approach. We will leverage the established pharmacology of structurally related quinazolinone derivatives to formulate a rational and efficient research plan aimed at identifying its molecular target(s) and elucidating its mechanism of action.

Potential Mechanisms of Action: An Evidence-Based Hypothesis

Based on the structure-activity relationships of analogous compounds, we can postulate several plausible mechanisms of action for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Primary Hypothesis: Aldose Reductase Inhibition

The most direct structural precedent points towards the potential for aldose reductase inhibition. Studies on N-Substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids have demonstrated their efficacy as inhibitors of this enzyme.[1] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. Its inhibition is a validated therapeutic strategy for mitigating diabetic complications. The acetic acid side chain of our compound of interest could mimic the carboxylate group of the natural substrate, D-glyceraldehyde, or of known aldose reductase inhibitors, allowing it to bind to the enzyme's active site.

Secondary Hypotheses: A Spectrum of Possibilities

The broader family of quinazolinone derivatives has been shown to inhibit a range of other enzymes and cellular processes:

-

Kinase Inhibition: A structurally similar compound, 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid, has been suggested to possess anticancer and antimicrobial properties, potentially through the inhibition of various kinases.[2] The quinazolinone scaffold is a known ATP-mimetic and can effectively compete with ATP for binding to the kinase active site.

-

Gyrase/Topoisomerase Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting a potential antibacterial mechanism.[3]

-

Other Enzymatic Inhibition: The versatility of the quinazolinone core is further highlighted by its ability to inhibit enzymes such as α-glucosidase, tyrosinase, and various cholinesterases.

The following diagram illustrates the potential signaling pathways that could be modulated by (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, based on our hypotheses.

Caption: Potential inhibitory pathways of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

A Tiered Experimental Workflow for Target Identification and Mechanism Elucidation

To systematically investigate the mechanism of action, we propose a multi-tiered experimental workflow. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific targets and detailed mechanistic studies.

Caption: A tiered experimental workflow for target identification and validation.

Detailed Experimental Protocols

This section provides detailed, self-validating protocols for the key experiments proposed in our workflow.

Tier 1: Broad Spectrum Screening

Principle: This assay measures the enzymatic activity of aldose reductase by monitoring the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). Inhibition is quantified by the decrease in NADPH oxidation, measured spectrophotometrically at 340 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2.

-

Enzyme Solution: Recombinant human aldose reductase in assay buffer.

-

Cofactor Solution: 0.2 mM NADPH in assay buffer.

-

Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.

-

Test Compound: (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid dissolved in DMSO to a stock concentration of 10 mM, with serial dilutions prepared in assay buffer.

-

Positive Control: Epalrestat or another known aldose reductase inhibitor.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL of assay buffer.

-

10 µL of test compound dilution or control.

-

10 µL of enzyme solution.

-

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | Concentration of the inhibitor required to reduce enzyme activity by 50%. |

Tier 2: Target Validation and Initial Characterization

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. The change in the refractive index at the sensor surface is proportional to the mass of the bound analyte.

Protocol:

-

Immobilization of the Target Protein:

-

Immobilize the purified target protein (e.g., aldose reductase) onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in a suitable running buffer.

-

Inject the compound dilutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

Regenerate the sensor surface between injections using a mild regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

-

| Parameter | Description |

| kₐ (on-rate) | The rate at which the compound binds to the target. |

| kₔ (off-rate) | The rate at which the compound dissociates from the target. |

| Kₔ (dissociation constant) | The ratio of kₔ/kₐ, representing the affinity of the compound for the target. A lower Kₔ indicates higher affinity. |

Tier 3: In-depth Mechanistic Studies

Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

Protocol:

-

Assay Setup:

-

Perform the aldose reductase assay as described in 4.1.1.

-

Use a matrix of varying concentrations of the substrate (DL-glyceraldehyde) and the inhibitor ((2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each condition.

-

Generate a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the pattern of the lines on the plot to determine the mode of inhibition.

-

| Mode of Inhibition | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant |

Conclusion

While the precise molecular target of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid remains to be definitively established, the rich chemical and pharmacological landscape of the quinazolinone family provides a strong foundation for a targeted and logical investigation. By systematically applying the tiered experimental approach outlined in this guide, from broad-based screening to in-depth mechanistic studies, researchers can effectively unravel the mode of action of this promising compound. The proposed protocols, grounded in established methodologies, offer a robust framework for generating high-quality, reproducible data, ultimately paving the way for the potential development of a novel therapeutic agent.

References

-

BuyersGuideChem. (n.d.). (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. Retrieved from [Link]

-

IMR Press. (2007, August 1). N-Substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2022, December 21). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances. Retrieved from [Link]

-

MDPI. (2022, December 29). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules. Retrieved from [Link]

-

MDPI. (2022, August 25). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

PubMed. (2018, July 15). SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[2][4][5]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. Retrieved from [Link]

-

ResearchGate. (2013, August). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. Retrieved from [Link]

-

EPA. (2025, October 15). (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid - Chemical Details. Retrieved from [Link]

-

SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

-

Semantic Scholar. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. Buy 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | 537693-30-4 [smolecule.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | 78754-94-6 [sigmaaldrich.com]

- 5. buyersguidechem.com [buyersguidechem.com]

In-Depth Technical Guide: Physicochemical Properties and Applications of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Executive Summary

In the landscape of rational drug design, the quinazoline-2,4-dione scaffold represents a highly privileged pharmacophore. Specifically, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid —also known as 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid—serves as a critical intermediate and active core in the development of targeted therapeutics. By combining a rigid, planar hydrogen-bonding network with a flexible, ionizable carboxylic acid appendage, this molecule is uniquely positioned to interact with specific enzymatic active sites.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, detail its self-validating synthetic workflows, and explore its pharmacological applications—most notably its role as a precursor to potent Aldose Reductase (AR) and Phosphodiesterase 7 (PDE7) inhibitors[1][2].

Molecular Architecture and Physicochemical Profiling

The structural architecture of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is defined by its bicyclic quinazolinedione core. The N3 position contains a hydrogen-bond donor (imide NH), while the C2 and C4 carbonyls act as potent hydrogen-bond acceptors. The N1 position is functionalized with an acetic acid moiety, which provides a critical anionic anchor (carboxylate) at physiological pH, enabling strong electrostatic interactions with metal ions (e.g., zinc) or basic amino acid residues in target proteins.

Quantitative Physicochemical Data

The following table synthesizes the core quantitative properties of the molecule, essential for formulation and synthetic planning[3][4]:

| Property | Value / Description |

| Chemical Name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

| CAS Number | 4802-88-4 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Monoisotopic Mass | 220.0484 Da |

| Melting Point | 295 - 297 °C |

| Predicted XLogP | 0.2 |

| Physical State | Solid powder |

| Safety / Hazard | GHS07 (Warning: H315, H319, H335) |

| Storage Conditions | Room Temperature (RT) |

Causality Insight: The exceptionally high melting point (295 - 297 °C) is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the N3-H and the carboxylic acid group, which form robust dimeric and polymeric crystal lattices in the solid state. The low XLogP (0.2) indicates high hydrophilicity, driven by the polar dione core and the ionizable carboxylate, which necessitates careful solvent selection (e.g., DMSO or DMF) during in vitro biological assays.

Rationale-Driven Synthetic Methodology

The synthesis of N1-substituted quinazolinediones requires precise control over nucleophilic additions and intramolecular cyclizations. The following protocol outlines a highly efficient, self-validating two-step synthetic workflow starting from anthranilic acid.

Step-by-Step Synthesis Protocol

Step 1: N-Alkylation of Anthranilic Acid

-

Reaction: Dissolve anthranilic acid (1.0 eq) in an aqueous alkaline solution (e.g., NaOH, pH 9-10). Slowly add chloroacetic acid (1.1 eq) dropwise at 0 °C.

-

Causality: The alkaline medium deprotonates the amine, enhancing its nucleophilicity, while the low temperature prevents the competitive hydrolysis of chloroacetic acid into glycolic acid.

-

Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly fluorescent anthranilic acid spot under UV (254 nm) indicates complete conversion to N-(carboxymethyl)anthranilic acid.

Step 2: Cyanation and Intramolecular Cyclization

-

Reaction: Isolate the intermediate and dissolve it in glacial acetic acid. Add potassium cyanate (KCNO, 1.5 eq) and heat the mixture to 80 °C for 4 hours.

-

Causality: KCNO generates isocyanic acid (HNCO) in situ within the acidic medium. The secondary amine of the intermediate attacks the HNCO to form a urea intermediate. The elevated temperature (80 °C) provides the thermodynamic energy required to drive the subsequent intramolecular dehydration/cyclization between the urea nitrogen and the aromatic carboxylic acid, forming the closed quinazolinedione ring.

-

Validation (Self-Validating System): Utilize Fourier Transform Infrared Spectroscopy (FTIR). The successful cyclization is confirmed by the disappearance of the broad acyclic urea carbonyl stretch and the emergence of the characteristic rigid quinazolinedione carbonyl doublet at ~1710 cm⁻¹ and 1660 cm⁻¹.

Caption: Synthetic workflow of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Pharmacological Applications: The Polyol Pathway and Beyond

The (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid core is not merely a structural curiosity; it is the foundational scaffold for several highly potent therapeutic agents.

Aldose Reductase Inhibition (Diabetic Complications)

In chronic hyperglycemia, the saturation of hexokinase forces glucose metabolism through the Polyol Pathway . The enzyme Aldose Reductase (AR) reduces glucose to sorbitol, which cannot easily cross cell membranes. The resulting intracellular accumulation of sorbitol causes severe osmotic stress, leading to diabetic cataracts, neuropathy, and retinopathy[2].

Derivatives of our target molecule, most notably FR74366 ([3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl] acetic acid), are highly potent, reversible AR inhibitors. The acetic acid moiety of the scaffold mimics the substrate, binding tightly to the catalytic active site of AR (IC50 = 3.6 nmol/L in rat sciatic nerve models), thereby halting sorbitol accumulation[2][5].

Phosphodiesterase 7 (PDE7) Inhibition

Beyond AR, this scaffold is heavily patented for its role in inhibiting PDE7[1]. PDEs hydrolyze secondary messengers like cAMP. By inhibiting PDE7, quinazolinedione derivatives elevate intracellular cAMP levels, triggering phosphorylation cascades that are highly beneficial in treating peripheral neuropathies and inflammatory disorders[1][6].

Caption: Mechanism of Action: Inhibition of the Polyol Pathway by Quinazolinedione derivatives.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To evaluate the efficacy of newly synthesized (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives, a robust, self-validating kinetic assay must be employed.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Prepare fresh solutions of 0.15 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and the purified Aldose Reductase enzyme.

-

Inhibitor Preparation: Dissolve the target compound in DMSO. Causality: Due to the low XLogP, DMSO ensures complete solubilization without disrupting the enzyme, provided the final DMSO concentration in the well remains below 1% (v/v) to prevent protein denaturation.

-

Assay Initiation: In a UV-transparent 96-well microplate, combine the buffer, enzyme, NADPH, and inhibitor. Incubate for 5 minutes at 25 °C to allow equilibrium binding. Initiate the reaction by adding the DL-glyceraldehyde substrate.

-

Kinetic Tracking (Self-Validating Step): Monitor the absorbance continuously at 340 nm for 5 minutes using a microplate reader.

-

Causality/Validation: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. A decrease in absorbance directly correlates to enzyme activity. If the baseline (blank without substrate) shows a drop in absorbance, it immediately flags background oxidation, validating the need for strict blank-subtraction in the data analysis.

-

-

Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the decay curve. Determine the IC₅₀ by plotting residual activity versus the log concentration of the inhibitor.

References

-

PubChemLite / Université du Luxembourg . PubChemLite - 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid (C10H8N2O4). Available at: [Link]

-

PubMed / National Institutes of Health . Characterization of a novel aldose reductase inhibitor, FR74366, and its effects on diabetic cataract and neuropathy in the rat. Available at:[Link]

- Google Patents. Therapeutic uses of quinazolinedione derivatives (CA2756645A1).

Sources

- 1. CA2756645A1 - Therapeutic uses of quinazolinedione derivatives - Google Patents [patents.google.com]

- 2. Characterization of a novel aldose reductase inhibitor, FR74366, and its effects on diabetic cataract and neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | 4802-88-4 [sigmaaldrich.com]

- 4. PubChemLite - 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. AU2008337382A1 - Quinazolinedione derivatives, preparation thereof and therapeutic uses thereof - Google Patents [patents.google.com]

Structural Characterization of (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar geometry and rich hydrogen-bonding network make it an excellent structural mimic of nucleotide bases[1]. Specifically, derivatives bearing an acetic acid moiety at the N1 position—(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acids—have emerged as highly valuable compounds. They serve as potent 2[2] and have demonstrated significant efficacy as 3[3]. This whitepaper provides an in-depth guide to the synthesis, isolation, and rigorous structural characterization of these critical derivatives.

Pharmacological Context & Synthetic Rationale

The primary synthetic challenge in derivatizing quinazoline-2,4-diones is controlling regioselectivity. The N3 proton, flanked by two electron-withdrawing carbonyl groups, is thermodynamically more acidic (pKa ~8.5) than the N1 proton (pKa ~10–11). However, the N1 position is generally more nucleophilic. Direct alkylation of an unsubstituted quinazoline-2,4-dione with an α-halo ester often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products.

To enforce N1-selectivity and establish a self-validating synthetic loop, researchers typically utilize an N3-protected or N3-substituted precursor (e.g., N-phenylquinazolin-2,4-dione). Alkylation at the N1 position followed by saponification reliably yields the target N1-acetic acid derivative without regiochemical ambiguity, as demonstrated in the 4[4].

Experimental Workflows: Synthesis & Isolation

Protocol 1: Synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

This protocol utilizes a two-step alkylation-saponification sequence designed with built-in validation checkpoints.

-

N1-Alkylation Setup : Dissolve N-phenylquinazolin-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq).

-

Causality: K₂CO₃ is a mild base that effectively deprotonates the N1 position to form the reactive nucleophile without causing premature hydrolysis of the imide ring[4].

-

-

Esterification : Add ethyl chloroacetate (1.2 eq) dropwise. Heat the mixture to 80°C for 4 hours.

-

Validation Checkpoint: Monitor reaction progression via TLC (Hexane:EtOAc 7:3). The intermediate ester will migrate higher (less polar) than the starting material due to the loss of the N1-H hydrogen bond donor.

-

-

Isolation of the Ester : Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate and wash extensively with distilled water to remove residual DMF and inorganic salts.

-

Saponification : Suspend the isolated ester in ethanol. Add 2M aqueous NaOH (2.0 eq) and reflux for 2 hours.

-

Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group, yielding the highly water-soluble sodium salt of the target compound.

-

-

Acidification & Recovery : Cool the solution to room temperature and carefully acidify with 1M HCl to pH 2.

-

Validation Checkpoint: The free carboxylic acid will immediately precipitate. Filter, wash with cold water, and dry under vacuum to yield the final product.

-

Fig 1: Step-by-step synthetic workflow and in-process validation for N1-acetic acid derivatives.

Advanced Structural Characterization

Once synthesized, rigorous analytical validation is imperative to confirm both the regiochemistry of the alkylation and the integrity of the carboxylic acid moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is highly diagnostic for differentiating the complex carbonyl environments of this scaffold. The quinazoline-2,4-dione core exhibits characteristic symmetric and asymmetric imide C=O stretches, typically observed at3[3]. The successful unmasking of the carboxylic acid during saponification is confirmed by the appearance of a new C=O stretch at ~1730–1750 cm⁻¹ and a broad O-H stretch spanning 2500–3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is the first line of structural validation. The methylene protons of the N1-acetic acid group typically resonate as a sharp singlet between1[1], depending on the solvent. The complete absence of the N1-H signal (which would otherwise appear >11.0 ppm) confirms successful substitution.

Protocol 2: Sample Preparation for 2D HMBC NMR

To definitively prove N1 over N3 alkylation, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is required.

-

Dissolution : Dissolve 15–20 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Causality: DMSO-d6 is chosen because these planar derivatives exhibit poor solubility in CDCl₃, and DMSO effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid, sharpening the signals[5].

-

-

Filtration : Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

-

Acquisition : Acquire the ¹H-¹³C HMBC spectrum using a standard pulse sequence optimized for long-range coupling constants (typically J = 8 Hz).

Analytical Logic: HMBC cross-peaks between the methylene protons and the C8a aromatic carbon unambiguously confirm N1-alkylation. An N3-alkylated isomer would lack this correlation, showing cross-peaks only to the C2 and C4 carbonyls[5].

Fig 2: 2D HMBC NMR logical decision tree for determining N1 vs N3 regioselectivity.

Quantitative Data Presentation

The table below summarizes the expected spectral data for a standard (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivative, serving as a benchmark for structural validation.

| Analytical Method | Target Moiety / Nucleus | Expected Signal / Value | Diagnostic Significance |

| ¹H-NMR | N1-CH₂ (Methylene) | Singlet, δ 4.50 – 5.50 ppm | Confirms successful alkylation at N1[1]. |

| ¹H-NMR | Carboxylic OH | Broad singlet, δ 12.0 – 13.5 ppm | Confirms successful saponification of the ester. |

| ¹³C-NMR | Carboxylic C=O | δ 168.0 – 172.0 ppm | Differentiates acid carbonyl from quinazoline diones. |

| ¹³C-NMR | C2 & C4 (Imide C=O) | δ 150.0 (C2), 162.0 (C4) ppm | Confirms intact quinazoline-2,4-dione core[2]. |

| FT-IR | Acid O-H Stretch | Broad, 2500 – 3300 cm⁻¹ | Validates presence of free carboxylic acid. |

| FT-IR | Imide C=O Stretches | Sharp, ~1710 & 1660 cm⁻¹ | Characteristic symmetric/asymmetric dione stretches[3]. |

| HRMS (ESI-) | [M-H]⁻ Ion | Exact mass match (± 5 ppm) | Confirms molecular formula; highly sensitive for acids. |

Conclusion

The structural characterization of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives requires a multi-modal analytical approach. By understanding the underlying chemical causality—from the pKa-driven regioselectivity during synthesis to the magnetic shielding environments observed in 2D NMR—researchers can confidently validate these privileged scaffolds for downstream drug development and biological screening.

References

- Source: PubMed Central (PMC) / nih.

- Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: MDPI URL

- Title: Quinazoline-2,4(1H,3H)

- Source: PubMed Central (PMC) / nih.

- Source: Iowa Research Online (uiowa.edu)

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

This guide provides a comprehensive framework for characterizing the receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. As a member of the quinazoline-2,4-dione class of compounds, this molecule holds potential for significant biological activity. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] A thorough understanding of its binding characteristics to specific biological targets is a critical first step in the drug discovery and development process.

While specific receptor binding data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is not yet extensively published, this guide will equip researchers with the foundational knowledge and detailed protocols to independently determine these crucial parameters. We will delve into the three primary biophysical techniques for assessing binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[6]

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug development.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of novel compounds with diverse pharmacological applications.[3] The potential for substitutions at the N1 and N3 positions, as well as on the benzene ring, allows for the fine-tuning of activity and selectivity.[3] The acetic acid moiety at the N1 position of the target compound, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, introduces a key functional group that can influence its pharmacokinetic properties and potential interactions with receptor binding sites.

Foundational Techniques for Determining Receptor Binding Affinity

A quantitative understanding of the interaction between a ligand, such as our target compound, and its receptor is paramount. This interaction is defined by the binding affinity, often expressed as the dissociation constant (Kd), which indicates the strength of the binding. A lower Kd value signifies a higher binding affinity.[6] The following sections will provide detailed methodologies for determining this critical parameter.

Radioligand Binding Assays: The Gold Standard for Sensitivity

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[6][7] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.

This protocol is designed to determine the affinity of our unlabeled test compound, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, by measuring its ability to compete with a known radioligand for binding to the target receptor.

Step 1: Receptor Preparation

-

Prepare cell membranes or purified receptors containing the target of interest.

-

Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[6]

Step 2: Assay Buffer Preparation

-

Prepare a suitable binding buffer. A common starting point is 50 mM Tris-HCl with 5 mM MgCl2 and a protease inhibitor cocktail.[8]

Step 3: Reaction Setup

-

In a 96-well plate, set up the following in a final volume of 250 µL per well:[8]

-

Total Binding: 150 µL of membrane preparation, 50 µL of a fixed concentration of the appropriate radioligand, and 50 µL of assay buffer.

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of a high concentration of a known unlabeled competing ligand.

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of serially diluted (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

-

Step 4: Incubation

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[8]

Step 5: Separation and Quantification

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8][9]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Dry the filters and add a scintillation cocktail.[8]

-

Quantify the radioactivity using a scintillation counter.[8]

Step 6: Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[10][11][12] It measures changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand.[11][12]

Step 1: Sensor Chip Functionalization

-

Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

-

Immobilize the purified target receptor (ligand) onto the sensor chip surface.

Step 2: Sample Preparation

-

Prepare a series of dilutions of the analyte, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, in a suitable running buffer.

Step 3: SPR Analysis

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject the different concentrations of the analyte over the immobilized ligand.

-

Monitor the association phase as the analyte binds to the ligand.

-

Inject running buffer again to monitor the dissociation phase.

-

Regenerate the sensor surface between analyte injections if necessary.

Step 4: Data Analysis

-

The SPR instrument generates a sensorgram, which plots the binding response over time.[13]

-

From the sensorgram, calculate the association rate constant (ka) and the dissociation rate constant (kd).[13]

-

The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Diagram of SPR Experimental Workflow

Caption: Key steps in an SPR experiment for kinetic analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat change that occurs upon binding.[14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[15][16]

Step 1: Sample Preparation

-

Prepare the purified target receptor and the ligand, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, in the same buffer to minimize heat of dilution effects.

-

Degas the samples to prevent air bubbles.

Step 2: ITC Instrument Setup

-

Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[15]

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

Step 3: Titration

-

Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.[16]

-

The instrument measures the heat released or absorbed after each injection.[15]

Step 4: Data Analysis

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to receptor.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), enthalpy (ΔH), and stoichiometry (n).[16]

Diagram of ITC Measurement Principle

Caption: Conceptual workflow of an ITC experiment.

Data Presentation and Interpretation

For a comprehensive understanding, the quantitative data obtained from these experiments should be summarized in a clear and structured format.

| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Output | IC50, Ki | ka, kd, KD | Ka (KD), ΔH, n |

| Label Required? | Yes (Radioisotope) | No | No |

| Information Provided | Binding affinity | Binding kinetics and affinity | Binding affinity, stoichiometry, thermodynamics |

| Throughput | High | Medium to High | Low to Medium |

Conclusion

The systematic application of these well-established techniques will provide a robust characterization of the receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. While this guide offers a detailed starting point, it is crucial to optimize the specific conditions for each assay and target receptor. The resulting data will be invaluable for elucidating the compound's mechanism of action and guiding future drug development efforts. The diverse biological activities of the broader quinazoline-2,4-dione class underscore the importance of such detailed biophysical characterization.

References

-

Freitas, E. (2006, June 27). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Retrieved from [Link]

-

Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. Retrieved from [Link]

-

PubMed. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

-

Szafrański, K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). A Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

-

Al-Ostath, A., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

PubMed. (2025, December 12). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

-

MDPI. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

-

ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

-

IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 11. denovobiolabs.com [denovobiolabs.com]

- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 13. criver.com [criver.com]

- 14. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]

- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Step-by-step synthesis protocol for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Introduction & Mechanistic Rationale

(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a high-value heterocyclic building block extensively utilized in medicinal chemistry. It serves as the foundational scaffold for highly selective phosphodiesterase 7 (PDE7) inhibitors, which are critical in the development of therapeutics for cardiovascular diseases and central nervous system disorders[1][2].

The Regioselectivity Challenge: A common pitfall in synthesizing N-1 substituted quinazoline-2,4-diones is attempting the direct alkylation of an unsubstituted quinazoline-2,4-dione core. The N-3 proton is significantly more acidic ( pKa≈8.5 ) compared to the N-1 proton ( pKa≈11 ). Consequently, direct basic alkylation with ethyl bromoacetate kinetically and thermodynamically favors the N-3 position, yielding the undesired 3-carboxymethyl isomer.

To achieve absolute N-1 regioselectivity, this protocol employs a de novo ring construction strategy starting from isatoic anhydride[3]. By pre-installing the acetic acid moiety onto the secondary amine of the open-ring precursor prior to cyclization, we completely bypass the regiochemical ambiguity of direct quinazolinedione alkylation[4].

Diagram 1: Mechanistic rationale comparing direct alkylation vs. the isatoic anhydride pathway.

Quantitative Data Summary

Prior to initiating the synthesis, verify the physicochemical parameters of the target compound to ensure accurate analytical validation[5][6].

| Parameter | Specification |

| IUPAC Name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid |

| CAS Number | 4802-88-4 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Melting Point | 295–297 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, and dilute aqueous base |

Experimental Workflow

Diagram 2: Four-step synthetic workflow from isatoic anhydride to the target compound.

Step-by-Step Methodologies

Step 1: N-Alkylation of Isatoic Anhydride

-

Objective: Chemoselective alkylation of the acidic N-H bond.

-

Reagents: Isatoic anhydride (1.0 eq, 10 mmol, 1.63 g), Ethyl bromoacetate (1.1 eq, 11 mmol, 1.22 mL), Potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g).

-

Solvent: Anhydrous DMF (20 mL).

-

Procedure:

-

Suspend isatoic anhydride and finely powdered K₂CO₃ in anhydrous DMF at 0 °C under an argon atmosphere.

-

Add ethyl bromoacetate dropwise over 10 minutes to prevent localized exothermic spikes.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active starting material spot will be entirely replaced by a higher Rf spot.

-

Quench by pouring the mixture into 100 mL of ice-water. Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to afford Intermediate 1 .

-

Step 2: Ammonolysis and Decarboxylation

-

Objective: Ring opening of the anhydride to form the primary amide.

-

Reagents: Intermediate 1 (1.0 eq), Ammonium hydroxide (28% aqueous NH₄OH, 5.0 eq).

-

Solvent: Ethanol (15 mL).

-

Procedure:

-

Dissolve Intermediate 1 in ethanol in a flask equipped with a gas bubbler.

-

Add aqueous NH₄OH dropwise at room temperature.

-

Stir the reaction for 2 hours.

-

Self-Validation Checkpoint (Causality): Nucleophilic attack at the C-4 carbonyl induces ring opening and subsequent decarboxylation. You will visually observe effervescence (CO₂ gas evolution). The cessation of gas evolution is a physical indicator of reaction completion.

-

Concentrate the mixture under reduced pressure, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield Intermediate 2 .

-

Step 3: Carbonylative Cyclization

-

Objective: Closure of the pyrimidine-2,4-dione ring.

-

Reagents: Intermediate 2 (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).

-

Solvent: Anhydrous 1,4-Dioxane (20 mL).

-

Procedure:

-

Dissolve Intermediate 2 in anhydrous 1,4-Dioxane.

-

Add CDI in one portion. Mechanistic Note: CDI acts as a safe phosgene equivalent, providing the highly electrophilic C-2 carbonyl carbon required to bridge the primary amide and secondary amine.

-

Heat the mixture to reflux (100 °C) for 4–6 hours.

-

Cool to room temperature, concentrate the solvent, and partition the residue between EtOAc and 1M HCl (to remove imidazole byproducts).

-

Wash the organic layer with water, dry, and concentrate to give Intermediate 4 .

-

Step 4: Ester Saponification

-

Objective: Deprotection of the ethyl ester to reveal the target carboxylic acid.

-

Reagents: Intermediate 3 (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

-

Solvent: THF:MeOH:H₂O (2:1:1 v/v/v, 20 mL).

-

Procedure:

-

Dissolve Intermediate 3 in the mixed solvent system.

-

Add LiOH·H₂O and stir at room temperature for 3 hours.

-

Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) will show complete conversion of the fast-moving ester to a baseline spot (the highly polar carboxylate salt).

-

Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

-

Dilute the remaining aqueous phase with 10 mL of water and cool to 0 °C in an ice bath.

-

Acidify slowly with 2M HCl until the pH reaches 2.0.

-

Self-Validation Checkpoint: A dense, white crystalline precipitate of the target carboxylic acid will form immediately upon crossing its pKa threshold.

-

Filter the solid, wash with ice-cold water, and dry under high vacuum at 50 °C for 12 hours to afford the final product.

-

Analytical Validation Expectations

To confirm the structural integrity of the synthesized (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, perform the following analyses:

-

¹H NMR (DMSO-d₆, 400 MHz): Expect a broad singlet at δ≈11.5 ppm (1H, N-3 imide proton), a multiplet at δ≈7.2−8.0 ppm (4H, aromatic protons), and a sharp singlet at δ≈4.8 ppm (2H, N-1 methylene protons). The absence of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms successful saponification.

-

ESI-MS (Negative Mode): Expect a dominant [M-H]⁻ peak at m/z 219.04.

Sources

- 1. CA2756645A1 - Therapeutic uses of quinazolinedione derivatives - Google Patents [patents.google.com]

- 2. CA2758234A1 - Therapeutic applications in the cardiovascular field of quinazolinedione derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | 4802-88-4 [sigmaaldrich.com]

- 6. nextsds.com [nextsds.com]

A Robust, Validated HPLC Method for the Quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. This compound, featuring a quinazoline-2,4-dione core, is of interest in pharmaceutical research. The method development strategy is rooted in fundamental chromatographic principles, focusing on the systematic optimization of critical parameters including stationary phase, mobile phase composition, pH, and detector wavelength. The resulting method is then subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a detailed workflow from initial feasibility to a fully validated, robust analytical procedure.

Introduction: Analyte Properties and Chromatographic Strategy

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a quinazoline-2,4-dione scaffold linked to an acetic acid moiety at the N1 position. The presence of the carboxylic acid group imparts acidic properties to the molecule, making its ionization state highly dependent on pH. This is the single most critical parameter to control for achieving a reproducible and robust chromatographic separation.

The Rationale for Reversed-Phase HPLC:

Reversed-phase (RP) chromatography is the method of choice for moderately polar to non-polar compounds and is the most common separation mode in HPLC.[3] The quinazoline ring system provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the polar carboxylic acid and dione groups ensure solubility in typical aqueous-organic mobile phases.

The Criticality of Mobile Phase pH:

For an acidic analyte, the mobile phase pH dictates the extent of ionization.

-

At pH >> pKa: The analyte is fully deprotonated (ionized), becoming more polar and eluting earlier with poor retention.

-

At pH << pKa: The analyte is fully protonated (non-ionized), becoming less polar, which significantly enhances retention on a reversed-phase column and generally results in sharper, more symmetrical peaks.

Therefore, the core strategy of this method is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH. An acidic mobile phase ensures a consistent, non-ionized state for the analyte, leading to a more robust and reproducible separation.[4]

Experimental

Equipment and Materials

| Category | Item | Recommended Specification |

| Instrumentation | HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector |

| Data System | Chromatography Data Software (CDS) | |

| Chromatography | Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or similar L1 packing) |

| Chemicals | Analyte Standard | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, >98% purity |

| Organic Solvent | Acetonitrile (MeCN), HPLC Grade | |

| Aqueous | Deionized Water, 18.2 MΩ·cm | |

| pH Modifier | Formic Acid (or Phosphoric Acid), HPLC Grade | |

| Glassware | Volumetric Flasks | Class A (various sizes) |

| Autosampler Vials | 2 mL, with septa |

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of deionized water and mix thoroughly.

-

Mobile Phase B (Organic): Acetonitrile (MeCN).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample compatibility with the initial mobile phase conditions.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analyte standard and transfer to a 25 mL Class A volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Protocol I: Systematic Method Development

The development of a robust HPLC method follows a logical sequence of experiments designed to optimize the separation.

Caption: Logical workflow for systematic HPLC method development.

Step-by-Step Protocol:

-

Column Selection: Begin with a robust, general-purpose C18 column (e.g., 250 x 4.6 mm, 5 µm). This provides a good balance of efficiency and backpressure, and its non-polar character is ideal for retaining the quinazoline structure.

-

Wavelength (λmax) Determination:

-

Prepare a mid-range standard solution (e.g., 10 µg/mL).

-

Using the Diode Array Detector (DAD), perform a UV-Vis scan from 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax). For quinazoline derivatives, strong absorbance is often observed between 220-260 nm.[5] Set this as the monitoring wavelength for maximum sensitivity.

-

-

Initial Gradient Run:

-

Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

-

Inject the standard solution.

-

Run a broad linear gradient from 5% B to 95% B over 20 minutes.

-

This "scouting" run will determine the approximate organic solvent concentration required to elute the analyte.

-

-

Method Optimization:

-

Retention Time: Based on the scouting run, adjust the gradient to achieve a retention time between 5 and 10 minutes for good resolution and reasonable run time.[6]

-

Peak Shape: The use of 0.1% formic acid should provide a sharp, symmetrical peak by keeping the analyte in its protonated form. If peak tailing is observed, ensure the system is well-equilibrated or consider a different C18 column with lower silanol activity.[7]

-

Isocratic vs. Gradient: If the scouting run indicates the analyte elutes at a relatively low and constant organic percentage, an isocratic method can be developed. Isocratic methods are often simpler and more robust. For example, if the analyte elutes at 12 minutes in the 5-95% gradient over 20 minutes, the approximate %B is 5% + (12/20)*(95%-5%) = 59%. You could then test an isocratic mobile phase of 40% A / 60% B.

-

Final Recommended Method (Example)

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; good efficiency and retention. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | Acidified aqueous phase suppresses analyte ionization.[6] |

| Elution | Isocratic | 60% A / 40% B |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times and reduces viscosity. |

| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |

| Detector | DAD/UV at λmax (e.g., 245 nm) | Wavelength of maximum absorbance for best sensitivity. |

| Run Time | 10 minutes | Allows for elution of the analyte and any late-eluting impurities. |

Protocol II: Method Validation (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to prove it is fit for its intended purpose.[8][9] This protocol ensures the method is reliable, reproducible, and accurate.

Caption: Validation parameters based on ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol:

-

System Suitability Testing (SST):

-

Specificity:

-

Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with expected impurities or degradation products (if available). Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that the analyte peak is resolved from all potential degradants. Use DAD peak purity analysis.

-

Acceptance Criteria: The analyte peak should be free of co-elution from other components. Peak purity index should be > 990.

-

-

Linearity and Range:

-

Protocol: Prepare at least five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.

-

-

Accuracy (% Recovery):

-

Protocol: Spike a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

-

Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

-

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[1]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.[11] Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

-

-

Robustness:

-

Protocol: Deliberately vary critical method parameters one at a time and observe the effect on SST results.

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

-

Column Temperature: ± 5 °C (e.g., 25 and 35 °C)

-

Mobile Phase pH/Composition: Minor variations (e.g., 0.09% Formic Acid; 38% and 42% MeCN)

-

-

Acceptance Criteria: All SST parameters must still be met, demonstrating the method's reliability during normal use.

-

Representative Results

The following tables show example data that would be expected from a successful validation.

Table 1: System Suitability Results (n=6)

| Parameter | Mean Value | %RSD | Acceptance Criteria | Result |

|---|---|---|---|---|

| Retention Time (min) | 6.54 | 0.21% | ≤ 1.0% | Pass |

| Peak Area | 1,254,321 | 0.45% | ≤ 2.0% | Pass |

| Tailing Factor (T) | 1.15 | N/A | 0.8 - 1.8 | Pass |

| Theoretical Plates (N) | 8,500 | N/A | > 2000 | Pass |

Table 2: Linearity Data

| Conc. (µg/mL) | Mean Peak Area |

|---|---|

| 1.0 | 62,105 |

| 10.0 | 625,450 |

| 25.0 | 1,560,890 |

| 50.0 | 3,125,760 |

| 100.0 | 6,249,550 |

| Result | R² = 0.9998 |

Table 3: Summary of Accuracy and Precision

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Accuracy (80% level) | 100.5% Recovery | 98.0 - 102.0% |

| Accuracy (100% level) | 99.7% Recovery | 98.0 - 102.0% |

| Accuracy (120% level) | 101.1% Recovery | 98.0 - 102.0% |

| Precision (Repeatability) | %RSD = 0.55% | ≤ 2.0% |

| Precision (Intermediate) | %RSD = 0.89% | ≤ 2.0% |

Conclusion

This application note details a systematic approach to developing and validating a simple, robust, and reliable isocratic RP-HPLC method for the quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. By controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and stable retention are achieved on a standard C18 column. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control or research environment. The principles and workflows described herein can be adapted for the analysis of other acidic compounds and quinazoline derivatives.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography.

-

McDowall, R. D. Are You Sure You Understand USP <621>? Chromatography Online.

-

Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

-

Jain, D. et al. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate.

-

Element Lab Solutions. USP 621 Changes.

-

Maharana Pratap P.G. College. METHOD DEVELOPMENT ON HPLC.

-

U.S. Pharmacopeia. <621> Chromatography Harmonization Announcement.

-

Mikiciuk-Olasik, E. et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies.

-

SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.

-

Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC.

-

Chemsrc. (2,4-dioxo-3,4-dihydroquinazolin-1(2h)-yl)aceticacid.

-

ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC.

-

Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

-

Asian Journal of Pharmaceutical and Clinical Research. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.

-

Pharmaguideline. Steps for HPLC Method Validation.

-

Scribd. The Impact of PH On HPLC Method Development.

-

Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

-

Sigma-Aldrich. (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]

- 7. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. zenodo.org [zenodo.org]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. usp.org [usp.org]

- 11. usp.org [usp.org]

Using (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid as a precursor in drug discovery

An In-Depth Guide to (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid as a Precursor in Medicinal Chemistry

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable interactions with biological targets. These are often referred to as "privileged structures." The quinazoline core, and specifically the quinazoline-2,4(1H,3H)-dione, is a prominent member of this class. This nitrogen-containing heterocyclic system is a key component in several FDA-approved drugs and is the subject of extensive research. The reason for its success lies in its rigid, planar structure which can be readily functionalized, allowing for precise three-dimensional orientation of substituents to optimize binding with enzymes and receptors.

Derivatives of the quinazoline-2,4-dione scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2][3][4] This versatility makes it a highly attractive starting point for drug discovery campaigns. This guide focuses on a particularly useful derivative, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid . The strategic placement of an acetic acid moiety at the N-1 position provides a robust and versatile chemical handle, enabling chemists to readily explore a vast chemical space through straightforward synthetic modifications.

Physicochemical Properties and Synthesis of the Precursor

Understanding the fundamental properties of a starting material is critical for its effective use. (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a stable, solid compound that serves as an excellent foundation for further chemical elaboration.

| Property | Value | Reference |

| CAS Number | 16738-19-5 | [5] |

| Molecular Formula | C₁₀H₈N₂O₄ | [6] |

| Molecular Weight | 220.18 g/mol | [6] |

| Melting Point | ~135°C | [5] |

| Appearance | Solid | [6] |

The synthesis of the precursor is typically achieved through a multi-step process that is both scalable and reproducible. The general strategy involves building the quinazolinedione core first, followed by the introduction of the acetic acid side chain.

Antimicrobial Agents

A highly productive route for developing new antimicrobial agents involves converting the precursor's carboxylic acid to an acetohydrazide. This intermediate, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide, is a critical building block. [7][8]

-

Rationale: The hydrazide functionality can be readily condensed with various aromatic and heteroaromatic aldehydes to form Schiff bases. The resulting azomethine (-CH=N-) linkage is a known pharmacophore in many antibacterial compounds. [9][10]Furthermore, the hydrazide can be cyclized with reagents like carbon disulfide or cyanogen bromide to generate five-membered heterocycles such as oxadiazoles and triazoles, which are also prevalent in antimicrobial drugs. [1]These modifications significantly alter the molecule's electronic properties and shape, allowing it to target bacterial enzymes like DNA gyrase or disrupt cell wall synthesis.

Anticancer Agents

The quinazoline scaffold is famously found in several tyrosine kinase inhibitors used in cancer therapy (e.g., Gefitinib, Erlotinib). The precursor can be used to develop novel anticancer agents by forming amide bonds with various amine-containing fragments.

-

Rationale: By coupling the carboxylic acid with specific amino-pharmacophores, researchers can design molecules that fit into the ATP-binding pocket of target kinases. The quinazolinedione core acts as the "hinge-binding" motif, while the side chain introduced via the amide bond can extend into other regions of the active site to enhance potency and selectivity. [11]

Antioxidant and Anti-inflammatory Agents

Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives of the precursor have shown promise in these areas.

-

Rationale: Simple ester and amide derivatives have been synthesized and evaluated for their ability to mitigate nitrosative stress. [12]For instance, benzyl esters of the precursor have demonstrated significant antioxidant activity. [12]The mechanism is thought to involve the molecule's ability to scavenge free radicals like nitric oxide (NO·) and peroxynitrite (ONOO-), protecting cells from damage. The anti-inflammatory activity often stems from the inhibition of enzymes like cyclooxygenases (COX) or phosphodiesterases (PDEs). [1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations starting from (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Protocol 1: Synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide

Principle: This two-step protocol first converts the carboxylic acid to a methyl ester to increase its reactivity towards nucleophilic attack by hydrazine. The subsequent hydrazinolysis displaces the methoxy group to form the stable acetohydrazide intermediate, a crucial building block for further derivatization. [1][13] Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | 220.18 | 2.20 g | 10 mmol |

| Methanol (Dry) | 32.04 | 50 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 0.5 mL | - |

| Hydrazine Hydrate (~64%) | 50.06 | 1.0 mL | ~20 mmol |

| Ethanol (95%) | 46.07 | 40 mL | - |

Procedure:

Step A: Esterification

-

Suspend (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (2.20 g, 10 mmol) in 50 mL of dry methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume to approximately 10 mL under reduced pressure.

-

Pour the concentrated mixture into 100 mL of ice-cold water.

-

Collect the resulting white precipitate (methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate) by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step B: Hydrazinolysis

-

Dissolve the dried methyl ester intermediate from Step A in 40 mL of 95% ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (1.0 mL, ~20 mmol) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester spot disappears.

-

Cool the reaction mixture in an ice bath. The product, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide, will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain a pure white crystalline product.

Characterization: The final product should be characterized by ¹H NMR, IR, and Mass Spectrometry to confirm its structure. The IR spectrum should show characteristic N-H stretching bands around 3200-3400 cm⁻¹ and carbonyl (C=O) bands around 1650-1700 cm⁻¹.

Protocol 2: General Synthesis of Schiff Bases from Acetohydrazide Intermediate